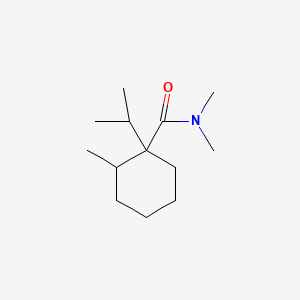
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl, N,N-dimethyl, and carboxamide groups
Méthodes De Préparation
The synthesis of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted cyclohexane with an appropriate amide reagent under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or N,N-dimethyl groups, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to 150°C, and catalysts such as palladium or platinum .
Applications De Recherche Scientifique
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide can be compared with similar compounds such as:
Cyclohexanecarboxamide: Lacks the isopropyl and N,N-dimethyl groups, resulting in different chemical properties and reactivity.
N,N-Dimethylcyclohexanecarboxamide: Similar structure but without the isopropyl group, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
51251-62-8 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N,N,2-trimethyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14(4)5)9-7-6-8-11(13)3/h10-11H,6-9H2,1-5H3 |
Clé InChI |
ZNXSLRIBKWBICP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C(C)C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



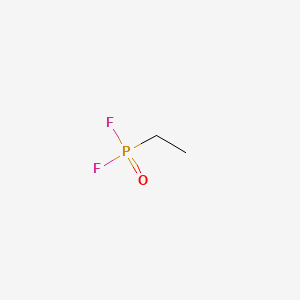
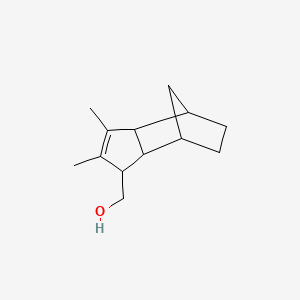
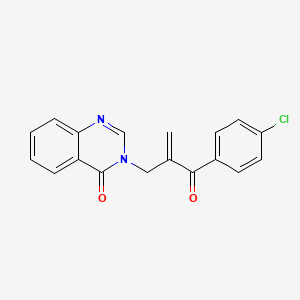

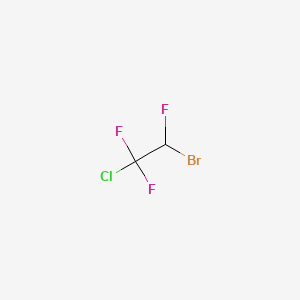

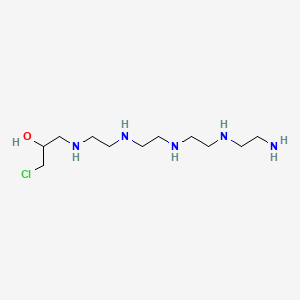
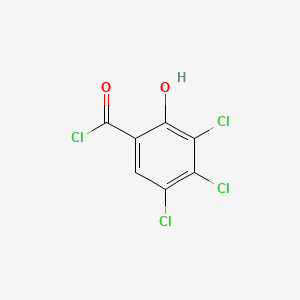
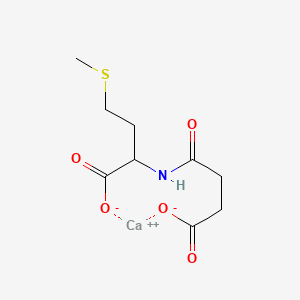
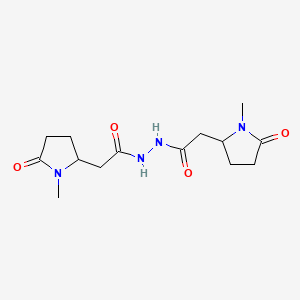
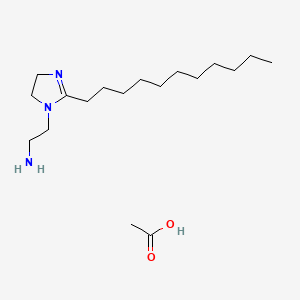

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
